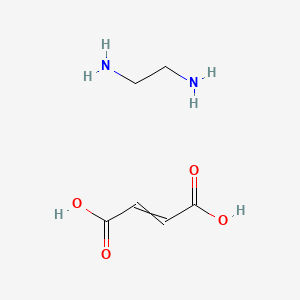
But-2-enedioic acid;ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;ethane-1,2-diamine typically involves the reaction of but-2-enedioic acid with ethane-1,2-diamine under controlled conditions. One common method involves heating the reactants in an aqueous medium at elevated temperatures to facilitate the formation of the desired compound. The reaction can be represented as follows:
But-2-enedioic acid+Ethane-1,2-diamine→But-2-enedioic acid;ethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
But-2-enedioic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
科学的研究の応用
But-2-enedioic acid;ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various coordination compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Industry: The compound is used in the production of various industrial chemicals and materials, including corrosion inhibitors and catalysts.
作用機序
The mechanism by which but-2-enedioic acid;ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport.
類似化合物との比較
Similar Compounds
Similar compounds to but-2-enedioic acid;ethane-1,2-diamine include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications.
Tetramethylethylenediamine (TMEDA): Another chelating agent with similar properties.
Tetraethylethylenediamine (TEEDA): A derivative of ethylenediamine with additional ethyl groups.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and ethane-1,2-diamine, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
112915-82-9 |
|---|---|
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC名 |
but-2-enedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H4O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);1-4H2 |
InChIキー |
BZZLZISANHDNBA-UHFFFAOYSA-N |
正規SMILES |
C(CN)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


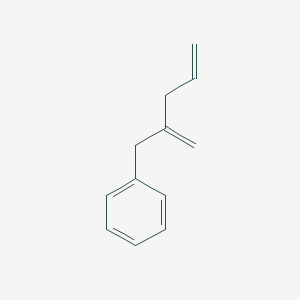
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
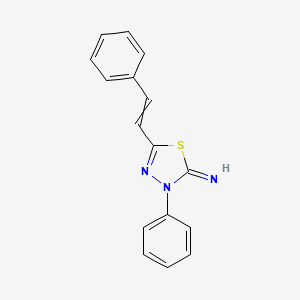
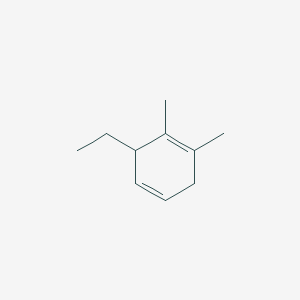
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
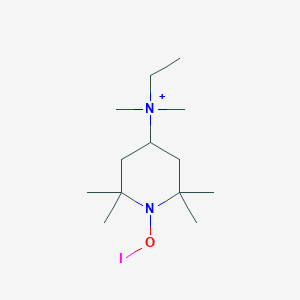
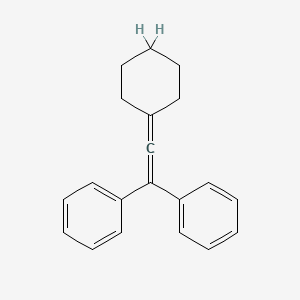
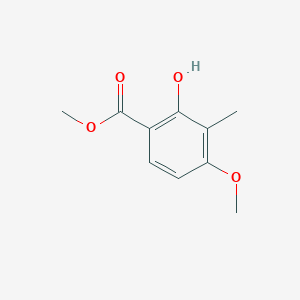
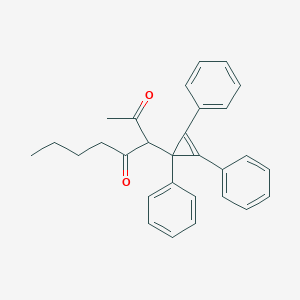
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
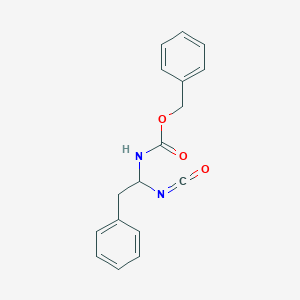
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
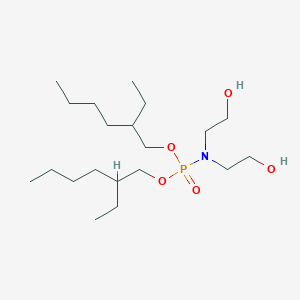
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
